1-(4-fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H20FN3O2 and its molecular weight is 305.353. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on pyrazole derivatives, including those structurally related to 1-(4-fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide, involves the synthesis and characterization of new compounds for potential applications in medicinal chemistry. A study by Jasinski et al. (2012) focused on synthesizing two pyrazoline derivatives and examining their crystal structures through X-ray diffraction, supported by IR, NMR, and mass spectral data. This research provides foundational knowledge for understanding the chemical and physical properties of such compounds, which is crucial for their application in various scientific fields (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).
Anticancer Activity
The synthesis of pyrazole derivatives extends into exploring their potential anticancer activities. Ahsan et al. (2018) synthesized a novel series of 3-(4-fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide analogues. These compounds were evaluated for cytotoxicity against breast cancer cell lines, identifying specific derivatives with promising cytotoxicity, comparable to standard drugs. This research highlights the potential of pyrazole derivatives in developing new anticancer agents (Ahsan, Kumawat, Kumawat, Sharma, Bakht, Hassan, Hussain, Saraswat, & Khalilullah, 2018).
Nematocidal and Antimicrobial Activities
Further extending the application spectrum, pyrazole carboxamide derivatives have been explored for their nematocidal and antimicrobial activities. Zhao et al. (2017) prepared a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds showing notable activity against the nematode M. incognita, demonstrating the potential of these compounds in agrochemical applications (Zhao, Xing, Xu, Peng, & Liu, 2017). Additionally, Ragavan, Vijayakumar, and Kumari (2010) synthesized novel 1,5-diaryl pyrazole derivatives, including those with a 4-fluorophenyl group, showing good antibacterial and antifungal activities, which could lead to new antimicrobial agents (Ragavan, Vijayakumar, & Kumari, 2010).
Fluorescent Sensing
Pyrazole derivatives are also being investigated for their potential in fluorescent sensing applications. Yang et al. (2011) developed a pyrazole-based fluorescent sensor for fluoride anion detection, demonstrating high selectivity and significant emission intensity enhancement upon fluoride addition. This study illustrates the versatility of pyrazole derivatives in developing sensitive and selective sensors for environmental and biological monitoring (Yang, Zhang, Gong, Li, Chen, Ma, Sobenina, Mikhaleva, Trofimov, & Yang, 2011).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the structure of the compound and its similarity to other compounds, it can be hypothesized that it interacts with its targets through a series of chemical reactions, possibly involving hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to a range of biological activities . For instance, indole derivatives have been shown to exhibit antiviral activity by inhibiting the replication of certain viruses .
Pharmacokinetics
Similar compounds have been shown to exhibit good kinetic solubilities and metabolic stability . These properties are crucial for the bioavailability of the compound.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-propoxy-N-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2/c1-3-9-18-16(21)15-14(22-10-4-2)11-20(19-15)13-7-5-12(17)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKWEBGPIZFWMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C=C1OCCC)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.